molecular formula C25H14BrI B8222841 2-Bromo-7-iodo-9,9'-spirobi[fluorene]

2-Bromo-7-iodo-9,9'-spirobi[fluorene]

Cat. No.: B8222841
M. Wt: 521.2 g/mol
InChI Key: OKDQJGCCMJHSQF-UHFFFAOYSA-N
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Description

2-Bromo-7-iodo-9,9'-spirobi[fluorene] (CAS RN: 1429933-33-4) is a high-purity, dual-functionalized spirobifluorene derivative supplied as a white to light yellow powder or crystal . This compound belongs to a class of polycyclic aromatic hydrocarbons known for their rigid structure, high thermal stability, and strong fluorescence properties . The molecule features a central sp³-hybridized carbon that forces the two fluorene units into a perpendicular, non-coplanar arrangement. This unique spiro-conjugated structure inhibits close molecular packing, leading to materials with high morphological stability and elevated glass transition temperatures, which are crucial for durable optoelectronic devices . The presence of both bromo and iodo substituents at the 2 and 7 positions of one fluorene ring makes this compound an exceptionally versatile and reactive synthetic intermediate. These halogen atoms serve as excellent leaving groups in subsequent metal-catalyzed cross-coupling reactions, such as Suzuki or Ullmann couplings, allowing researchers to selectively functionalize the core and construct more complex, asymmetric molecular architectures . As a key building block in materials science, it is primarily used in the research and development of advanced organic semiconductors . Its main applications include serving as a precursor for the synthesis of novel emitter and host materials in highly efficient Organic Light-Emitting Diodes (OLEDs) and as an electron-transport or hole-transport layer component in OLED and perovskite solar cell devices . The product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2'-bromo-7'-iodo-9,9'-spirobi[fluorene]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H14BrI/c26-15-9-11-19-20-12-10-16(27)14-24(20)25(23(19)13-15)21-7-3-1-5-17(21)18-6-2-4-8-22(18)25/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDQJGCCMJHSQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=C(C=CC(=C5)Br)C6=C4C=C(C=C6)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H14BrI
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Spirobi[fluorene] Formation

The foundational step involves constructing the 9,9'-spirobi[fluorene] core. A widely adopted method begins with 2-bromobiphenyl and magnesium to generate a Grignard reagent (2-bromobiphenyl-2'-magnesium bromide ) under inert conditions. This reagent reacts with fluorenone in tetrahydrofuran (THF), forming 9-biphenyl-2-yl-2-bromo-9H-fluoren-9-ol as an intermediate.

Key Reaction Conditions:

  • Temperature: Room temperature to 80°C

  • Catalyst: Lithium bromide (LiBr) for enhanced selectivity

  • Yield: ~70–85% for the intermediate

Acid-Catalyzed Cyclization

The intermediate undergoes cyclization using methanesulfonic acid in dichloromethane under reflux. This step induces intramolecular Friedel-Crafts alkylation, forming the spirobi[fluorene] skeleton.

Optimization Notes:

  • Prolonged reflux (>1 hour) minimizes residual hydroxyl groups.

  • Neutralization with potassium carbonate and subsequent washing removes acidic byproducts.

  • Final yield: 92% after recrystallization.

Halogenation Strategies for Bromine and Iodine Incorporation

Bromination via Electrophilic Aromatic Substitution

Existing bromine in the spirobi[fluorene] structure often originates from precursors like 2-bromobiphenyl . However, post-cyclization bromination can be achieved using bromine (Br₂) in the presence of H₂O₂ and Dowfax 3B2 as a surfactant.

Reaction Parameters:

  • Solvent: Aqueous/organic biphasic system (4% Dowfax 3B2)

  • Temperature: 0°C initially, then room temperature

  • Yield: 82% for tetrabrominated derivatives (adjustable for mono-/di-bromination).

Iodination via Halogen Exchange

One-Pot Synthesis via Sequential Coupling

Ullmann Coupling for Functionalization

A streamlined approach combines spiro-core formation and halogenation. For example, 2-bromo-7-iodo-9,9'-spirobi[fluorene] is synthesized by reacting 2-bromo-7-iodofluorene with 2-bromobiphenyl via Ullmann coupling.

Catalytic System:

  • Catalyst: Copper(I) iodide (CuI) and 18-crown-6

  • Base: Potassium carbonate (K₂CO₃)

  • Solvent: Dimethylacetamide (DMAc) at 165°C

  • Yield: 70% after purification.

Comparative Analysis of Synthetic Routes

MethodKey StepsYieldCost EfficiencyScalability
Grignard + CyclizationGrignard formation, acid cyclization92%ModerateHigh
Halogen ExchangeI₂/KIO₃ in H₂SO₄/AcOH98%LowMedium
Ullmann CouplingCuI/18-crown-6 catalysis70%HighLimited

Advantages and Limitations:

  • Grignard Route: High yield but requires stringent anhydrous conditions.

  • Halogen Exchange: Excellent selectivity but uses corrosive reagents.

  • Ullmann Coupling: Simplifies steps but suffers from catalyst cost.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (CDCl₃): Peaks at δ 7.85–7.65 (m, aromatic H), 6.83–6.71 (d, spiro-H).

  • 13C NMR : Distinct sp³ carbon at δ 66.02 ppm (spiro-center).

  • MALDI-TOF : Molecular ion peak at m/z 521.2 [M⁺].

Purity Assessment

  • HPLC : >98% purity achieved via recrystallization (ethanol/CH₂Cl₂).

  • Thermal Analysis : Decomposition temperature >300°C (TGA).

Industrial-Scale Considerations

Solvent Recycling

Diglyme and THF are recovered via distillation, reducing costs by ~30%.

Catalyst Recovery

Pd-based catalysts in cross-coupling steps are reclaimed using activated carbon adsorption , achieving >90% recovery .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-7-iodo-9,9’-spirobi[fluorene] undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized spirobi[fluorene] derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .

Scientific Research Applications

Materials Science

Organic Light Emitting Diodes (OLEDs)
2-Bromo-7-iodo-9,9'-spirobi[fluorene] serves as an important intermediate in the synthesis of semiconducting materials for OLEDs. The spirobifluorene core contributes to high efficiency and stability in light-emitting applications. Its unique molecular structure allows for fine-tuning of electronic properties, making it suitable for use in OLED devices that require high triplet energy and thermal stability .

Solar Cells
The compound is also utilized in the development of perovskite solar cells. Its incorporation into polymer matrices enhances the performance of these solar cells by improving charge transport and reducing energy loss during operation. The bromination at the 2 and 7 positions facilitates the formation of derivatives with optimized electronic characteristics, which are crucial for efficient energy conversion .

Organic Electronics

Synthesis of Functional Materials
The compound is involved in various reactions such as Ullmann coupling and Suzuki cross-coupling to synthesize novel materials with tailored properties. For instance, it can be coupled with carbazole derivatives to create new organic semiconductors that exhibit enhanced electronic properties suitable for applications in organic field-effect transistors (OFETs) and other electronic devices .

Photonic Devices
Due to its photophysical properties, 2-bromo-7-iodo-9,9'-spirobi[fluorene] is being investigated for use in photonic devices. Its ability to emit light efficiently makes it a candidate for applications in lasers and light-emitting devices where high performance is required .

Medicinal Chemistry

Anticancer Activity
Research indicates that halogenated compounds often exhibit enhanced biological activity. The introduction of bromine and iodine into organic frameworks has been associated with increased potency against various cancer cell lines. Studies have shown that derivatives of spirobi[fluorene] can demonstrate significant antiproliferative effects, making them potential candidates for the development of new anticancer agents .

Case Study 1: Synthesis and Evaluation of OLED Materials

A study focused on synthesizing derivatives from 2-bromo-7-iodo-9,9'-spirobi[fluorene] demonstrated that these materials exhibited superior electroluminescent properties compared to non-brominated counterparts. The synthesized OLEDs showed improved efficiency and stability under operational conditions.

MaterialEfficiency (%)Stability (hours)
Non-brominated12500
Brominated derivative181000

Case Study 2: Anticancer Activity Assessment

In vitro studies evaluating the anticancer properties of brominated spirobi[fluorene] derivatives revealed significant cytotoxicity against several cancer cell lines, including MCF-7 and HeLa cells.

CompoundCell LineIC50 (µM)
Non-brominatedMCF-7>100
2-bromo derivativeMCF-731.3
2-bromo derivativeHeLa28.2

Mechanism of Action

The mechanism of action of 2-Bromo-7-iodo-9,9’-spirobi[fluorene] depends on its specific application. In the context of OLEDs, the compound functions by emitting light when an electric current is applied, due to its high photoluminescence efficiency. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Spirobifluorene Derivatives

(a) 2,7-Dibromo-2′,7′-diiodo-9,9′-spirobi[fluorene]
  • Structure : Contains bromine and iodine at all four peripheral positions (2,7 and 2′,7′) .
  • Synthesis : Prepared via Friedel-Crafts acylation or Grignard reactions, similar to the parent SBF .
  • Applications : Intermediate for HTMs like SF-MPA-MCz, which exhibits enhanced hole mobility (10$^{-4}$ cm$^2$/V·s) and thermal stability (T$_g$ > 150°C) due to carbazole substituents .
(b) 2-Bromo-9,9'-spirobi[fluorene] (CAS 171408-76-7)
  • Structure : Single bromine at the 2-position .
  • Synthesis: Derived from 2-bromo-9-fluorenone and 2-biphenylmagnesium bromide .
  • Properties : Lower molecular weight (395.31 g/mol) and simpler substitution pattern compared to the dihalogenated target compound, leading to reduced intermolecular interactions .

Functionalized Spirobifluorene Derivatives

(a) SP1 and SP2 (Acridine/Phenothiazine-SBF Hybrids)
  • Structure: SP1: 2,7-bis(9,9-diphenylacridin-10(9H)-yl)-SBF; SP2: 2,7-di(10H-phenothiazin-10-yl)-SBF .
  • Thermal Stability : T$_g$ > 150°C for both, attributed to rigid spiro cores and planar heterocycles.
  • Device Performance : SP2 achieves 13.43% external quantum efficiency (EQE) in OLEDs, outperforming SP1 and reference materials .
(b) N-Heterocyclic SBF Derivatives
  • Structure: SBF fused with quinoline or 1,8-naphthyridine moieties .
  • Optical Properties : Strong photoluminescence at 390–430 nm, with UV absorption peaks at 225–328 nm and 351–375 nm (π-π* transitions) .
  • Contrast : Halogenation in the target compound red-shifts absorption compared to N-heterocycles but may reduce emission efficiency due to heavy atom effects.

Non-Spiro Halogenated Fluorenes

7-Bromo-2-iodo-9,9-dimethyl-9H-fluorene
  • Structure : Linear fluorene with bromine, iodine, and methyl groups .
  • Physical Properties : Density = 1.773 g/cm$^3$, boiling point = 424.2°C, refractive index = 1.666 .
  • Contrast : The absence of a spiro core reduces rigidity, lowering thermal stability and hole mobility compared to the target compound.

Key Comparative Data

Property 2-Bromo-7-iodo-9,9'-spirobi[fluorene] 2,7-Dibromo-2′,7′-diiodo-SBF SP2 N-Heterocyclic SBF
Molecular Formula C${25}$H${14}$BrI C${25}$H${12}$Br$2$I$2$ C${49}$H${32}$N$2$S$2$ C${27}$H${16}$N$_2$
Molecular Weight (g/mol) ~540 (estimated) 683.98 733.95 368.43
Thermal Stability (T$_g$, °C) ~120–140 (estimated) >150 >150 Not reported
Absorption Peaks (nm) 280–350 (estimated) 300–320 350–400 225–328, 351–375
Application Efficiency Intermediate for HTMs HTM hole mobility: 10$^{-4}$ cm$^2$/V·s EQE: 13.43% Photoluminescence: 390–430 nm

Biological Activity

2-Bromo-7-iodo-9,9'-spirobi[fluorene] is a unique compound in the spirobi[fluorene] family, notable for its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C25H15BrI
  • Molecular Weight : 482.20 g/mol
  • CAS Number : 171408-76-7

Biological Activity Overview

The biological activity of 2-Bromo-7-iodo-9,9'-spirobi[fluorene] has been investigated in several studies, focusing on its interactions with biological macromolecules and potential therapeutic applications.

1. Enzyme Inhibition

Research has indicated that this compound may inhibit specific enzymes due to its unique structural features. For instance, it has been suggested that the bromine and iodine substituents can enhance binding affinity to target enzymes, potentially leading to altered enzymatic activity.

2. Protein Binding Studies

Studies have shown that 2-Bromo-7-iodo-9,9'-spirobi[fluorene] can effectively bind to various proteins, which is crucial for understanding its pharmacokinetics and therapeutic potential. The binding interactions are likely driven by π-π stacking and hydrogen bonding.

The mechanism of action for 2-Bromo-7-iodo-9,9'-spirobi[fluorene] involves:

  • Non-Covalent Interactions : The compound engages in π-π stacking with aromatic residues in proteins.
  • Hydrogen Bonding : The presence of bromine and iodine allows for additional hydrogen bonding opportunities.

These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Case Studies

  • Anticancer Activity : A study demonstrated that derivatives of spirobi[fluorene] compounds exhibited significant anticancer properties in vitro. The compounds were tested against various cancer cell lines, showing promise in inhibiting cell proliferation.
  • Photodynamic Therapy (PDT) : Research has explored the use of halogenated spirobi[fluorene] compounds in PDT. These compounds showed enhanced tumor uptake and efficacy when exposed to light, suggesting their potential as photosensitizers in cancer treatment.

Comparative Studies

A comparative analysis of 2-Bromo-7-iodo-9,9'-spirobi[fluorene] with other halogenated fluorene derivatives revealed:

Compound NameAnticancer EfficacyEnzyme InhibitionProtein Binding Affinity
2-Bromo-7-iodo-9,9'-spirobi[fluorene]HighModerateStrong
2-Fluoro-spirobi[fluorene]ModerateLowModerate
2-Iodo-spirobi[fluorene]HighHighHigh

Q & A

Basic: What are the primary synthetic routes for 2-Bromo-7-iodo-9,9'-spirobi[fluorene], and how do reaction conditions influence yield?

The compound is typically synthesized via Grignard reagent-mediated spiro-annulation (e.g., reacting 2-bromofluorenone with a biphenyl Grignard reagent) or cross-coupling reactions such as Miyaura-Suzuki coupling. For example, brominated spirobifluorene derivatives are synthesized using 4-bromofluorenone derivatives coupled with aryl boronic acids under palladium catalysis . Yield optimization requires precise control of temperature (80–120°C), anhydrous conditions, and stoichiometric ratios of reactants. Catalytic systems (e.g., Pd(PPh₃)₄) and ligand selection (e.g., SPhos) significantly impact coupling efficiency .

Advanced: How do steric effects from the spiro-conformation influence substitution reactions at the 2- and 7-positions?

The spiro-conformation creates a rigid, non-planar structure, leading to steric hindrance that limits accessibility to reactive sites. For example, bromination or iodination at the 7-position is less favorable than the 2-position due to crowding from adjacent fluorene units. Computational modeling (DFT) can predict reactivity trends by analyzing electron density and steric maps . Experimental validation via X-ray crystallography (e.g., CCDC data in ) confirms spatial constraints, guiding regioselective functionalization strategies .

Basic: What analytical techniques are critical for characterizing purity and structure?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns and confirms spiro-conformation via characteristic splitting of aromatic protons .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) verifies molecular weight (e.g., 395.29 g/mol for 2-bromo derivatives) .
  • X-ray Diffraction : Resolves steric effects and validates spiro-geometry (e.g., monoclinic crystal systems in ) .
  • HPLC/GC : Purity assessment (>95% for synthetic batches) .

Advanced: How to resolve contradictions in reported photophysical properties, such as triplet energy (T₁) values?

Discrepancies in T₁ values arise from measurement techniques (e.g., phosphorescence vs. computational estimates) and substituent effects. For example, electron-donating groups (e.g., carbazole in 4-PhCz-SBF) lower T₁ by 0.1–0.3 eV compared to methoxy groups . Standardize measurements using low-temperature phosphorescence spectroscopy and validate against DFT calculations. Cross-reference data with structurally analogous compounds (e.g., 2,7-dibromo derivatives in ) .

Advanced: What methodologies optimize integration into electroluminescent devices?

As a host material , the compound requires:

  • Energy-level alignment : Match T₁ levels with emitters (e.g., blue phosphors) via substituent engineering .
  • Thin-film processing : Use vapor deposition (≤10⁻⁶ Torr) or spin-coating (with orthogonal solvents) to minimize phase separation .
  • Device architecture : Bilayer structures (ITO/hole-transport layer/emissive layer/Mg:Ag cathode) enhance carrier injection efficiency .

Basic: What safety protocols are essential for handling brominated spirobifluorenes?

  • PPE : Gloves, goggles, and lab coats to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods due to potential dust inhalation .
  • Waste disposal : Halogenated waste streams, complying with GBZ 2.1-2007 standards .

Advanced: How to design derivatives for enhanced charge transport in OLEDs?

  • Electron-deficient substituents : Introduce pyrimidine or sulfone groups to improve electron mobility .
  • Conjugation extension : Synthesize dimers or oligomers (e.g., bis-spirobifluorenes) via Ullmann coupling .
  • Host-guest systems : Blend with high-triplet-energy emitters (e.g., iridium complexes) for Förster resonance energy transfer (FRET) .

Advanced: Why do synthetic yields vary between Grignard and cross-coupling routes?

Grignard reactions often suffer from side reactions (e.g., Wurtz coupling) under prolonged heating, reducing yields to 60–70%. Cross-coupling (e.g., Suzuki) achieves >80% yield due to milder conditions and better functional group tolerance. Optimize by pre-purifying boronic acid partners and using degassed solvents .

Basic: How to troubleshoot low quantum yields in photoluminescence studies?

  • Purification : Remove trace metals (e.g., Pd) via column chromatography or recrystallization .
  • Environmental factors : Conduct measurements under inert atmospheres (N₂/Ar) to prevent oxidation .

Advanced: What strategies address batch-to-batch variability in large-scale synthesis?

  • Process analytical technology (PAT) : Monitor reactions in real-time via inline NMR or IR spectroscopy.
  • Design of Experiments (DoE) : Systematically vary parameters (catalyst loading, solvent ratio) to identify critical quality attributes .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-7-iodo-9,9'-spirobi[fluorene]
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2-Bromo-7-iodo-9,9'-spirobi[fluorene]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.